molecular formula C14H10N2O2 B14234316 3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione CAS No. 824405-35-8

3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione

Cat. No.: B14234316
CAS No.: 824405-35-8
M. Wt: 238.24 g/mol
InChI Key: OFBIPYURMQZFAS-UHFFFAOYSA-N
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Description

3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione is a heterocyclic compound with the molecular formula C₁₄H₁₀N₂O₂ It is characterized by a fused ring structure that includes both pyridine and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3,9-dimethylquinoline and suitable reagents can be used to form the desired product through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,8-Dimethylpyrido[2,3-g]quinoline-5,10-dione
  • Pyrido[2,3-g]quinoline-5,10-dione

Uniqueness

3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 9 can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

CAS No.

824405-35-8

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3,9-dimethylpyrido[2,3-g]quinoline-5,10-dione

InChI

InChI=1S/C14H10N2O2/c1-7-5-9-11(16-6-7)14(18)10-8(2)3-4-15-12(10)13(9)17/h3-6H,1-2H3

InChI Key

OFBIPYURMQZFAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)C(=O)C3=C(C2=O)N=CC(=C3)C

Origin of Product

United States

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